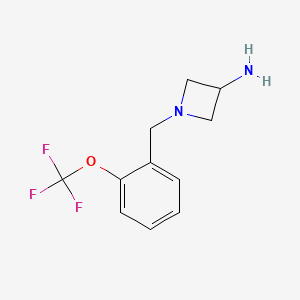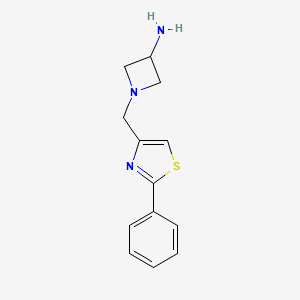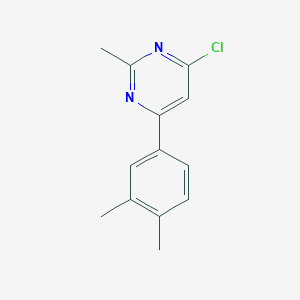![molecular formula C9H13NOS B1466664 3-[(2-Furylmethyl)thio]pyrrolidin CAS No. 1250753-13-9](/img/structure/B1466664.png)
3-[(2-Furylmethyl)thio]pyrrolidin
Übersicht
Beschreibung
“3-[(2-Furylmethyl)thio]pyrrolidine” is a chemical compound with the molecular formula C9H13NOS and a molecular weight of 183.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-[(2-Furylmethyl)thio]pyrrolidine” consists of a five-membered pyrrolidine ring with a furylmethylthio substituent . The pyrrolidine ring is a nitrogen heterocycle that is widely used by medicinal chemists .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Pyrrolidin ist ein vielseitiges Gerüst zur Herstellung neuartiger biologisch aktiver Verbindungen . Der Pyrrolidinring ist ein Schlüsselbestandteil vieler bioaktiver Moleküle und pharmakologisch wichtiger Wirkstoffe . Seine Derivate, darunter 3-[(2-Furylmethyl)thio]pyrrolidin, könnten zur Entwicklung neuer Medikamentenkandidaten eingesetzt werden .
Behandlung menschlicher Krankheiten
Verbindungen mit einem Pyrrolidinring wurden zur Behandlung einer Vielzahl menschlicher Krankheiten eingesetzt . Die 3D-Struktur des Pyrrolidinrings ermöglicht eine effiziente Erkundung des Pharmaphorraums, was zur Stereochemie des Moleküls beiträgt .
Antibakterielle Aktivität
Einige Pyrrolidinderivate haben antimikrobielle Eigenschaften gezeigt . Daher könnte this compound möglicherweise bei der Entwicklung neuer antimikrobieller Medikamente eingesetzt werden .
Antivirale Aktivität
Pyrrolidinderivate wurden auch bei der Entwicklung von antiviralen Medikamenten eingesetzt . Daher könnte this compound möglicherweise in der antiviralen Wirkstoffforschung eingesetzt werden .
Antitumoraktivität
Pyrrolidinderivate wurden bei der Entwicklung von Antitumormedikamenten eingesetzt . Daher könnte this compound möglicherweise bei der Entwicklung neuer Krebsmedikamente eingesetzt werden .
Entzündungshemmende Aktivität
Pyrrolidinderivate haben entzündungshemmende Eigenschaften gezeigt . Daher könnte this compound möglicherweise bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden .
Biochemische Analyse
Biochemical Properties
3-[(2-Furylmethyl)thio]pyrrolidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with carbonic anhydrase isoenzymes, specifically human carbonic anhydrase I and II . These interactions are crucial as carbonic anhydrases are involved in various physiological processes, including pH regulation and ion transport. The binding of 3-[(2-Furylmethyl)thio]pyrrolidine to these enzymes can inhibit their activity, thereby influencing the biochemical pathways they regulate.
Cellular Effects
The effects of 3-[(2-Furylmethyl)thio]pyrrolidine on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with carbonic anhydrase can lead to alterations in intracellular pH, which in turn affects cell signaling pathways and metabolic processes . Additionally, changes in gene expression patterns have been observed in response to the presence of 3-[(2-Furylmethyl)thio]pyrrolidine, indicating its potential role in regulating cellular functions at the genetic level.
Molecular Mechanism
The molecular mechanism of action of 3-[(2-Furylmethyl)thio]pyrrolidine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of carbonic anhydrase enzymes, inhibiting their catalytic activity . This inhibition disrupts the normal function of these enzymes, leading to downstream effects on cellular processes. Additionally, 3-[(2-Furylmethyl)thio]pyrrolidine has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(2-Furylmethyl)thio]pyrrolidine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to 3-[(2-Furylmethyl)thio]pyrrolidine can lead to sustained inhibition of carbonic anhydrase activity, resulting in persistent alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-[(2-Furylmethyl)thio]pyrrolidine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits carbonic anhydrase activity . At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed. These adverse effects highlight the importance of dosage optimization in potential therapeutic applications of 3-[(2-Furylmethyl)thio]pyrrolidine.
Metabolic Pathways
3-[(2-Furylmethyl)thio]pyrrolidine is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of carbonic anhydrase affects the bicarbonate buffering system, leading to changes in metabolic flux and metabolite levels . Additionally, 3-[(2-Furylmethyl)thio]pyrrolidine can influence other metabolic pathways by modulating the activity of enzymes involved in cellular respiration and energy production.
Transport and Distribution
The transport and distribution of 3-[(2-Furylmethyl)thio]pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, 3-[(2-Furylmethyl)thio]pyrrolidine can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 3-[(2-Furylmethyl)thio]pyrrolidine is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct 3-[(2-Furylmethyl)thio]pyrrolidine to specific compartments or organelles, thereby modulating its effects on cellular processes.
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethylsulfanyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-2-8(11-5-1)7-12-9-3-4-10-6-9/h1-2,5,9-10H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFXMMHQAYNGJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1SCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466581.png)
![1-[(Cyclohexylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466582.png)
![1-[(Propan-2-ylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466584.png)
![1-[(3-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466585.png)
![2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B1466586.png)
![1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466588.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-amine](/img/structure/B1466592.png)


![2-Pyrimidin-2-yl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466597.png)


![1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466603.png)